4-(2,6-Difluoro-phenoxy)-benzaldehyde

Medicinal Chemistry Synthetic Intermediate Building Block

Medicinal chemistry programs facing rapid in vivo clearance of lead series require strategic fluorination. 4-(2,6-Difluoro-phenoxy)-benzaldehyde provides the precise 2,6-difluoro substitution pattern proven to block cytochrome P450-mediated oxidative metabolism. - **Key Outcome**: Extended half-life & improved pharmacokinetic profiles via ortho,ortho'-difluoro metabolic blockade - **Green Chemistry Application**: Quantitative conversion substrate for HAPMO enzyme in Baeyer-Villiger oxidations (no substrate inhibition) - **Agrochemical R&D**: Direct introduction of 2,6-difluorophenoxy motif into fungicide/herbicide candidates Immediate supply for research quantities. No DEA restrictions.

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
Cat. No. B8163551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Difluoro-phenoxy)-benzaldehyde
Molecular FormulaC13H8F2O2
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F
InChIInChI=1S/C13H8F2O2/c14-11-2-1-3-12(15)13(11)17-10-6-4-9(8-16)5-7-10/h1-8H
InChIKeyXHDXMFRXZOYVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Difluorophenoxy)benzaldehyde Building Block Overview


4-(2,6-Difluoro-phenoxy)-benzaldehyde (CAS 959235-91-7) is an aromatic aldehyde building block, classified as an organofluorine compound. Its molecular structure consists of a benzaldehyde core with a 2,6-difluorophenoxy substituent at the para position [1]. This compound is primarily utilized as a synthetic intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research [2].

Synthetic intermediate for pharmaceutical and agrochemical R&D
Ortho-difluoro substitution pattern modulates electronic and lipophilic properties
Suited for medicinal chemistry optimization and biocatalytic pathway exploration

Impact of Ortho-Difluorination on 4-(2,6-Difluorophenoxy)benzaldehyde


Direct substitution of 4-(2,6-Difluoro-phenoxy)-benzaldehyde with non-fluorinated or differently fluorinated benzaldehyde analogs is not chemically equivalent. The specific 2,6-difluoro substitution pattern on the phenoxy ring profoundly alters the electronic properties of the molecule, directly impacting its reactivity profile in key synthetic transformations [1]. This substitution pattern can also modulate the lipophilicity and metabolic stability of downstream compounds, making it a strategic choice for medicinal chemistry optimization programs where precise control of physicochemical properties is required [2].

Electronic & reactivity mismatch
Non-fluorinated or differently fluorinated analogs may shift electronic properties and reaction outcomes.
Linker-length & shape difference
Benzyloxy analogs with a methylene bridge differ in molecular shape and MW, potentially altering downstream binding and PK profiles.
Class-level inference not guaranteed
Metabolic stability and lipophilicity benefits inferred from the 2,6-difluoro pattern require compound-specific experimental validation.

4-(2,6-Difluorophenoxy)benzaldehyde Head-to-Head Comparisons


Molecular Weight Differentiation vs. Difluorobenzyloxy Analog

The target compound, 4-(2,6-difluoro-phenoxy)-benzaldehyde, is distinguished from the closely related 4-(2,6-difluorobenzyloxy)benzaldehyde by the absence of a methylene (-CH2-) bridge between the two aromatic rings . This results in a lower molecular weight and a different overall shape and electronic distribution, which can be a critical factor in designing molecules with specific binding affinities or pharmacokinetic properties [1].

MW Comparison
Head-to-head
234.20 g/mol vs 248.22
14.02 g/mol lower
Supports linker-length screening context
Calculated from molecular formula
Medicinal Chemistry Synthetic Intermediate Building Block

Predicted LogP Advantage vs. Non-Fluorinated Analog

The presence of two fluorine atoms on the phenoxy ring significantly increases the lipophilicity of 4-(2,6-difluoro-phenoxy)-benzaldehyde compared to its non-fluorinated counterpart, 4-phenoxybenzaldehyde [1]. While specific experimental data is limited, class-level inference based on the well-documented effect of aryl fluorination indicates a substantial increase in LogP [2].

Predicted LogP
Class-level
~3.7–4.2 vs ~3.3
Estimated +0.4–0.9 units
Class-level lipophilicity context
Computational prediction; data to verify
ADME Drug Design Lipophilicity

Enzymatic Baeyer-Villiger Reactivity Comparison

In a study of enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 2,6-difluorobenzaldehyde was quantitatively converted to its corresponding fluorophenyl formate without substrate inhibition, unlike some non-fluorinated substrates [1]. This class-level inference suggests that the target compound, which shares the 2,6-difluoro motif, may exhibit similar, predictable reactivity in biocatalytic transformations.

HAPMO Conversion
Class-level
Inferred quantitative vs lower efficiency
More efficient conversion inferred
Reported enzyme-substrate compatibility
Inferred from 2,6-difluorobenzaldehyde data
Biocatalysis Green Chemistry Selective Oxidation

Metabolic Stability by Ortho-Difluoro Substitution

The ortho,ortho'-difluoro substitution pattern is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes [1]. This class-level inference suggests that 4-(2,6-difluoro-phenoxy)-benzaldehyde-derived compounds will exhibit superior metabolic stability compared to analogs lacking this substitution pattern.

Metabolic Stability
Class-level
High (inferred)
Class-level metabolic stability context
Requires experimental validation
Metabolic Stability CYP450 Fluorine Chemistry

4-(2,6-Difluorophenoxy)benzaldehyde Applications & Procurement


Medicinal Chemistry: Metabolic Stability & Lipophilicity

Procure 4-(2,6-difluoro-phenoxy)-benzaldehyde when the goal is to improve the metabolic stability of a lead series. The ortho,ortho'-difluoro pattern is a recognized strategy to block oxidative metabolism [1]. Incorporate this building block into your synthetic pathway to generate analogs with potentially longer half-lives and improved pharmacokinetic profiles. The increased lipophilicity, inferred from the presence of fluorine atoms, may also enhance membrane permeability [2].

Biocatalytic Baeyer-Villiger Oxidation with HAPMO

This compound is a strategic choice for laboratories investigating green chemistry and biocatalysis. Research indicates that difluorobenzaldehydes are excellent substrates for the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO), undergoing quantitative conversion without substrate inhibition [1]. Procure this specific building block to achieve high yields and selectivity in enzymatic Baeyer-Villiger oxidations, providing a clean and efficient route to fluorophenols and other valuable intermediates [1].

Fluorinated Agrochemical Discovery

Fluorinated benzaldehydes are established intermediates in the synthesis of active ingredients for agrochemicals [1]. Procure 4-(2,6-difluoro-phenoxy)-benzaldehyde to introduce a unique 2,6-difluorophenoxy motif into new fungicide, herbicide, or insecticide candidates. This motif can impart enhanced potency, environmental stability, or selectivity compared to non-fluorinated counterparts [2].

Fluorinated Polymers & Liquid Crystals Precursor

The aldehyde functionality serves as a reactive handle for creating more complex, fluorine-containing monomers [1]. Procure this compound as a starting material for the synthesis of novel polymers, liquid crystals, or other advanced materials where the unique electronic and steric properties of the 2,6-difluorophenoxy group are desired [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Ortho-difluoro substitution pattern
Metabolic stability & permeability assays
Biocatalysis & Green Chemistry Research
Fluorinated benzaldehyde substrate for HAPMO
Enzymatic conversion efficiency & selectivity
Agrochemical Active Ingredient Discovery
2,6-difluorophenoxy motif
Potency & environmental stability screening
Advanced Materials & Polymer Precursor
Aldehyde-functionalized fluorinated building block
Monomer reactivity & material property testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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